Menaquinone-7
Overview
Description
Menaquinone-7 (MK-7) is a subtype of vitamin K2, distinct from phylloquinone (vitamin K1) found in green leafy vegetables. MK-7 is synthesized by certain intestinal bacteria and plays a crucial role in modulating blood coagulation by activating proteins involved in bone metabolism and blood clotting. The unique side chain of MK-7 allows for a longer half-life in the human body compared to vitamin K1, enhancing its bioavailability and efficacy in calcium metabolism and cardiovascular health (Conly & Stein, 1992).
Synthesis Analysis
The synthesis of MK-7 involves the conversion of phylloquinone (vitamin K1) into menaquinones (vitamin K2) by intestinal bacteria. This process is crucial for maintaining coagulation homeostasis and contributing to vitamin K requirements in humans, particularly in the absence of dietary vitamin K (Conly & Stein, 1992).
Molecular Structure Analysis
MK-7's molecular structure is characterized by a longer isoprenoid side chain compared to vitamin K1, which significantly influences its absorption, metabolism, and tissue distribution. This structural difference contributes to MK-7's superior bioactivity and longer half-life in the body, making it more effective in activating vitamin K-dependent proteins beyond the liver, such as osteocalcin and matrix Gla-protein (Beulens et al., 2013).
Chemical Reactions and Properties
MK-7 participates in the carboxylation of glutamic acid residues on vitamin K-dependent proteins, a critical reaction for activating these proteins. The efficacy of MK-7 in this role is attributed to its chemical structure, allowing it to efficiently reach tissues outside the liver and participate in the regulation of calcium metabolism, thus impacting bone and cardiovascular health (Beulens et al., 2013).
Physical Properties Analysis
The physical properties of MK-7, including its solubility and stability, are influenced by its molecular structure. These properties are essential for its absorption and bioavailability. Unlike vitamin K1, MK-7's longer side chain enhances its lipophilicity, which facilitates its integration into lipoprotein particles for transport to peripheral tissues, thereby improving its systemic availability and function in activating extra-hepatic vitamin K-dependent proteins (Beulens et al., 2013).
Chemical Properties Analysis
The chemical properties of MK-7, particularly its reactivity in the carboxylation of vitamin K-dependent proteins, underscore its role in maintaining bone density and vascular health. By facilitating the activation of osteocalcin and matrix Gla-protein, MK-7 directly influences calcium homeostasis, contributing to bone mineralization and inhibiting vascular calcification, thereby offering potential benefits against osteoporosis and cardiovascular diseases (Beulens et al., 2013).
Scientific Research Applications
Menaquinone-7 (MK-7) is a highly valuable member of the vitamin K series with significant effects on various health aspects . Here are some of its applications based on the available research:
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Fermentation-Based Production
- Field : Biological Processes and Systems
- Application : MK-7 is produced using fermentation techniques, either solid or liquid-state .
- Methods : The production involves exploring diverse fermentation media compositions, optimal growth conditions, and integrating nanobiotechnology methodologies . Biofilm reactors have emerged as a promising solution, particularly when utilizing B. subtilis cells .
- Results : The biofilm reactors exhibit robust extracellular MK-7 secretion, effectively surmounting the hurdles posed by high aeration and agitation rates .
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Prevention of Osteoporosis
- Field : Medical and Health Sciences
- Application : MK-7 has significant effects on preventing osteoporosis .
- Methods : This is achieved through dietary supplements due to the scarcity of MK-7 in natural dietary sources .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
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Prevention of Cardiovascular Disease
- Field : Medical and Health Sciences
- Application : MK-7 also plays a role in preventing cardiovascular disease .
- Methods : Similar to osteoporosis prevention, this is achieved through dietary supplements .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
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Blood Coagulation
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Energy Homeostasis
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Inhibition of Vascular Calcification and Stiffness
- Field : Vascular Biology
- Application : MK-7 serves as a cofactor for vitamin K-dependent protein carboxylation .
- Methods : The vitamin K-dependent matrix Gla protein (MGP) is synthesized in the vasculature and has shown to inhibit vascular calcification and stiffness .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
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Peripheral Neuropathy and Muscle Cramps
- Field : Neurology
- Application : MK-7 has been found to play a role in energy homeostasis, peripheral neuropathy, muscle cramps and mitochondrial respiration .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
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Mitochondrial Respiration
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Reducing the Risk of Heart Disease
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Improvement of Mitochondrial Respiration
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Improvement of VO2max
- Field : Exercise Physiology
- Application : MK-7 has been found to play a role in energy homeostasis, improving VO2max .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
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Prevention of Peripheral Neuropathy and Muscle Cramps
- Field : Neurology
- Application : MK-7 has been found to play a role in preventing peripheral neuropathy and muscle cramps .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific outcomes depend on individual health conditions and the amount of MK-7 intake .
Safety And Hazards
Future Directions
The increased global demand for MK-7 has inspired interest in novel production strategies . Endeavors have been dedicated to refining MK-7 biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies . Innovative biofilm reactors, capable of facilitating biofilm attachment on plastic composite substrates, have also emerged as a promising solution .
properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-LJWNYQGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317474 | |
Record name | Menaquinone 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] | |
Record name | Menaquinone 7 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19042 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Menaquinone-7 | |
CAS RN |
2124-57-4 | |
Record name | Menaquinone 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2124-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin K2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone 7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Menaquinone 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENAQUINONE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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